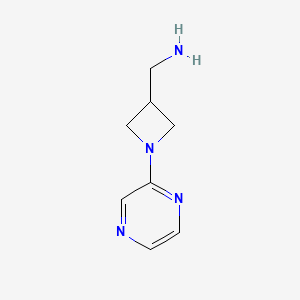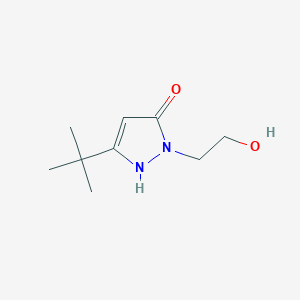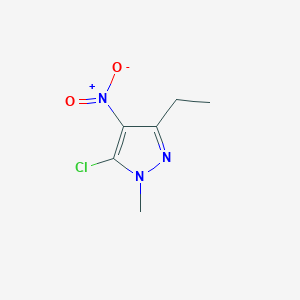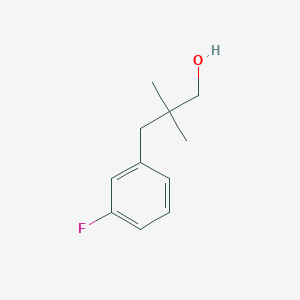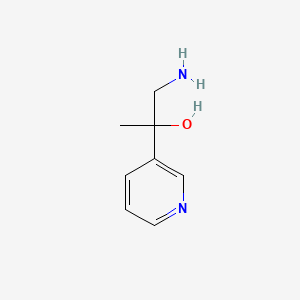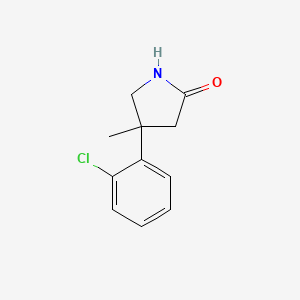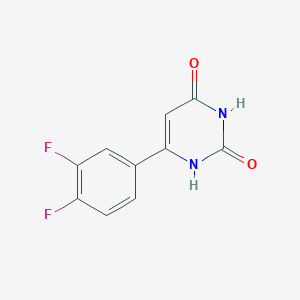![molecular formula C11H17ClN4 B1467106 2-Cloro-4-[4-(propan-2-il)piperazin-1-il]pirimidina CAS No. 1248679-56-2](/img/structure/B1467106.png)
2-Cloro-4-[4-(propan-2-il)piperazin-1-il]pirimidina
Descripción general
Descripción
“2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, a similar compound, “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was obtained in good yield via a three-step protocol . Another example is the synthesis of “4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one”, which involved the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques. For example, the structure of a similar compound was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), 1H and 13C Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, 2-Chloropyrimidine can undergo cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, a similar compound, “4-[4-(propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride”, has a molecular weight of 284.79 .Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
Este compuesto se ha sintetizado como parte de una serie de cinolinas, que son conocidas por sus posibles propiedades antifúngicas. El proceso de ciclación intramolecular, mediado por ácido polifosfórico (PPA), permite la creación de compuestos que podrían servir como agentes antifúngicos efectivos .
Actividad antitumoral
Los derivados de cinolina, a los que se relaciona el compuesto en cuestión, han demostrado una gama de perfiles farmacológicos, incluida la actividad antitumoral. Esto sugiere que “2-Cloro-4-[4-(propan-2-il)piperazin-1-il]pirimidina” podría explorarse por su eficacia en la inhibición del crecimiento o proliferación tumoral .
Propiedades antibacterianas
La familia más amplia de cinolinas, que incluye el compuesto que se analiza, se ha asociado con propiedades antibacterianas. Esto indica un potencial para que este compuesto se use en el desarrollo de nuevos medicamentos antibacterianos .
Usos antiinflamatorios
Dadas las actividades antiinflamatorias observadas en compuestos relacionados de cinolina, existe la posibilidad de que “this compound” podría utilizarse en el tratamiento de afecciones relacionadas con la inflamación .
Investigación cardiovascular
Los compuestos dentro de la misma clase han mostrado propiedades que podrían ser beneficiosas en la investigación cardiovascular, particularmente debido a sus efectos vasodilatadores. Por lo tanto, este compuesto podría ser de interés en estudios destinados a tratar o comprender las enfermedades cardiovasculares .
Estudios de interacción con neurotransmisores
El compuesto ha demostrado la capacidad de afectar las vías de los neurotransmisores, particularmente la serotonina (5-HT). Esto abre vías para la investigación sobre sus efectos en el estado de ánimo, la cognición y otras funciones del sistema nervioso central .
Investigación sobre el músculo liso gastrointestinal
La investigación ha indicado que este compuesto puede regular la actividad contráctil espontánea de los músculos lisos gástricos. Esto podría tener implicaciones para el tratamiento de trastornos gastrointestinales y la regulación de la motilidad intestinal .
Síntesis de óxido nítrico
El compuesto se ha asociado con la estimulación de la síntesis endógena de óxido nítrico. Esto es particularmente relevante en el contexto de sus posibles efectos sobre los músculos lisos vasculares y la regulación de la presión arterial .
Mecanismo De Acción
Target of Action
Similar compounds with piperazine moieties have been known to interact with various receptors and enzymes, including dopamine and serotonin receptors .
Mode of Action
It’s known that pyrimidine derivatives can undergo cobalt-catalyzed cross-coupling reactions with aryl halides . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit acetylcholinesterase, suggesting potential effects on cholinergic neurotransmission .
Result of Action
Similar compounds have been shown to have antibacterial activity, suggesting that this compound may also have potential antimicrobial effects .
Action Environment
It’s known that the compound is stored at 4 degrees celsius and is stable under normal shipping temperatures .
Safety and Hazards
The safety and hazards associated with such compounds depend on their specific chemical structure. For example, a similar compound, “2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethan-1-one”, has hazard statements H302, H315, H318, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in increased levels of acetylcholine, which may have implications for neurological functions and disorders.
Cellular Effects
The effects of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can affect the expression of genes involved in apoptosis and cell survival, thereby impacting cellular functions and viability.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . Additionally, 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can modulate the activity of transcription factors like NF-kB, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro studies have shown that prolonged exposure to 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can lead to sustained inhibition of acetylcholinesterase activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine in animal models can vary with different dosages. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cellular membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . The distribution of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can impact its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals or post-translational modifications can direct 2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine to specific organelles, where it can exert its biochemical effects . For example, its localization in the nucleus may facilitate interactions with transcription factors and influence gene expression .
Propiedades
IUPAC Name |
2-chloro-4-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-5-7-16(8-6-15)10-3-4-13-11(12)14-10/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLQJNKGCCENLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)
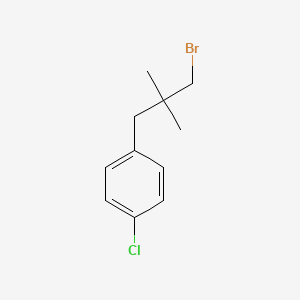
![2-{[(3-Chloropyridin-4-yl)methyl]amino}propan-1-ol](/img/structure/B1467030.png)

